Amineptine hydrochloride
Overview
Description
Amineptine hydrochloride is a tricyclic antidepressant known for its unique pharmacological profile. It was developed by the French Society of Medical Research in the 1960s and introduced in France in 1978 by the pharmaceutical company Servier. This compound acts primarily as a selective dopamine reuptake inhibitor and releasing agent, with a lesser effect on norepinephrine reuptake .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of amineptine hydrochloride involves the reaction of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylamine with heptanoic acid. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The final product is subjected to rigorous quality control measures to ensure its purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
Amineptine hydrochloride undergoes various chemical reactions, including:
Oxidation: Amineptine can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to its amine form.
Substitution: Amineptine can undergo substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions include various derivatives of amineptine, which can have different pharmacological properties .
Scientific Research Applications
Amineptine hydrochloride has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying tricyclic antidepressants.
Biology: Investigated for its effects on neurotransmitter systems.
Medicine: Primarily used as an antidepressant, particularly for treating severe clinical depression of endogenous origin.
Industry: Utilized in the development of new antidepressant drugs
Mechanism of Action
Amineptine hydrochloride exerts its effects by selectively inhibiting the reuptake of dopamine and, to a lesser extent, norepinephrine. This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing dopaminergic and noradrenergic neurotransmission. The increased levels of dopamine and norepinephrine improve mood and energy levels in individuals suffering from depression .
Comparison with Similar Compounds
Similar Compounds
Imipramine: Another tricyclic antidepressant but primarily inhibits the reuptake of serotonin and norepinephrine.
Desipramine: Similar to imipramine but more selective for norepinephrine reuptake inhibition.
Nortriptyline: A tricyclic antidepressant with a balanced effect on serotonin and norepinephrine reuptake
Uniqueness of Amineptine Hydrochloride
This compound is unique due to its selective inhibition of dopamine reuptake, which is not a common feature among tricyclic antidepressants. This selective action makes it particularly effective for treating anergic and apathetic depression, where symptoms like lack of energy and motivation are prominent .
Properties
IUPAC Name |
6-carboxyhexyl(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azanium;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2.ClH/c24-21(25)13-3-1-2-8-16-23-22-19-11-6-4-9-17(19)14-15-18-10-5-7-12-20(18)22;/h4-7,9-12,22-23H,1-3,8,13-16H2,(H,24,25);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPUXONTAVMIKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)[NH2+]CCCCCCC(=O)O.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30272-08-3 | |
Record name | Amineptine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30272-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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